N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method involves the acylation of N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride to yield N-benzyl-N-(2-furanylmethyl)acetamide . This intermediate can then be further reacted with appropriate reagents to introduce the thiazole ring and the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, the synthesis of amides and esters containing furan rings under microwave-assisted conditions has been reported to produce high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can yield furan-2-ylmethanol.
Scientific Research Applications
N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring and furan ring can interact with various biomolecules, potentially inhibiting enzymes or disrupting cellular processes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-(2-furanylmethyl)acetamide: This compound is structurally similar but lacks the thiazole ring and carboxamide group.
Furan-2-ylmethyl furan-2-carboxylate: This compound contains two furan rings but lacks the thiazole ring and benzyl group.
Uniqueness
N-benzyl-2-[(furan-2-ylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, furan ring, and benzyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C17H17N3O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-benzyl-2-(furan-2-ylmethylamino)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3O2S/c1-12-15(16(21)18-10-13-6-3-2-4-7-13)23-17(20-12)19-11-14-8-5-9-22-14/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
DQZYUKACLIJKRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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